m-dPEG(R)24-TFP ester
CAS No.:
Cat. No.: VC16157970
Molecular Formula: C56H100F4O26
Molecular Weight: 1265.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C56H100F4O26 |
|---|---|
| Molecular Weight | 1265.4 g/mol |
| IUPAC Name | (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C56H100F4O26/c1-62-4-5-64-8-9-66-12-13-68-16-17-70-20-21-72-24-25-74-28-29-76-32-33-78-36-37-80-40-41-82-44-45-84-48-49-85-47-46-83-43-42-81-39-38-79-35-34-77-31-30-75-27-26-73-23-22-71-19-18-69-15-14-67-11-10-65-7-6-63-3-2-53(61)86-56-54(59)51(57)50-52(58)55(56)60/h50H,2-49H2,1H3 |
| Standard InChI Key | JHPTVWWOCBUVIM-UHFFFAOYSA-N |
| Canonical SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
m-dPEG®24-TFP ester belongs to the class of discrete PEG (dPEG®) compounds, characterized by single molecular weight distributions and well-defined chain lengths. Unlike traditional polymeric PEGs, which exhibit polydispersity (Đ > 1), dPEG® derivatives like QBD-10303 ensure reproducible conjugation outcomes due to their monodisperse nature . The molecule comprises three key components:
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Methyl-Terminated PEG Backbone: A 24-mer PEG chain (74 atoms) capped with a methyl group, rendering the spacer uncharged and inert .
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TFP Ester Reactant: The 2,3,5,6-tetrafluorophenyl ester group, which reacts selectively with primary amines (e.g., lysine residues or surface amines) to form stable amide bonds .
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Hydrophilic Spacer: The PEG backbone provides solubility in aqueous media (pH 7.5–8.0) and reduces steric hindrance during conjugation .
Table 1: Key Physicochemical Properties of m-dPEG®24-TFP Ester
Reaction Mechanisms and Kinetic Behavior
The TFP ester group in m-dPEG®24-TFP ester undergoes nucleophilic acyl substitution with primary amines, forming stable amide linkages. This reaction is favored in slightly alkaline conditions (pH 7.5–8.0), where deprotonated amines act as nucleophiles . Comparative studies highlight two critical advantages over NHS esters:
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Enhanced Hydrolytic Stability: TFP esters exhibit slower hydrolysis rates in aqueous buffers, extending the functional window for conjugation. For example, at pH 7.5, the half-life of TFP esters is approximately 2–4 hours, compared to <1 hour for NHS esters .
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Reduced Side Reactions: The electron-withdrawing fluorine atoms on the TFP ring increase electrophilicity, improving reaction efficiency with amines while minimizing hydrolysis byproducts .
Applications in Biomolecule Engineering
Cell Surface Modification
m-dPEG®24-TFP ester is widely used to engineer cell surfaces by conjugating targeting ligands or imaging probes to membrane proteins. For instance, T-cell surface amines can be modified with PEG spacers to enhance circulation time or reduce immunogenicity . The methyl terminus ensures minimal interference with cellular function, while the PEG spacer minimizes non-specific protein adsorption .
Pharmacokinetic and Biodistribution Optimization
PEGylation via TFP esters improves the PK profiles of therapeutic proteins (e.g., cytokines, antibodies) by shielding epitopes and reducing renal clearance. Studies demonstrate that m-dPEG®24-TFP-modified interferons exhibit 3–5-fold longer plasma half-lives compared to unmodified counterparts .
Imaging and Diagnostics
In fluorescence imaging, PEG spacers reduce background noise by preventing hydrophobic interactions between dyes and biological surfaces. m-dPEG®24-TFP ester has been employed to conjugate near-infrared dyes to antibodies, achieving a 40% reduction in non-specific binding in tumor imaging assays .
Comparative Analysis with Other PEGylation Reagents
TFP Esters vs. NHS Esters
| Parameter | TFP Esters | NHS Esters |
|---|---|---|
| Optimal pH | 7.5–8.0 | 7.0–7.5 |
| Hydrolysis Half-Life | 2–4 hours (pH 7.5) | <1 hour (pH 7.5) |
| Reaction Efficiency | Higher at pH >7.5 | Higher at pH 7.0–7.5 |
| Byproduct Formation | Lower | Moderate |
Discrete PEG vs. Polymeric PEG
Traditional polymeric PEGs suffer from batch-to-batch variability due to polydispersity, complicating regulatory approval. In contrast, m-dPEG®24-TFP ester’s monodispersity ensures consistent conjugation efficiency and simplifies analytical characterization .
Industrial and Regulatory Considerations
m-dPEG®24-TFP ester is supplied by Vector Laboratories (QBD-10303) and Sigma-Aldrich (QBD10303-100MG), with pricing starting at $209.30 per 100 mg . Regulatory filings emphasize its use in Good Manufacturing Practice (GMP)-compliant processes, particularly for antibody-drug conjugates and diagnostic agents .
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